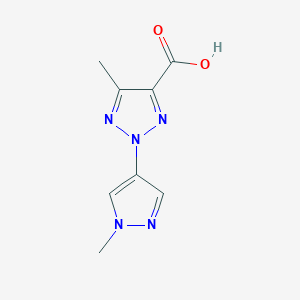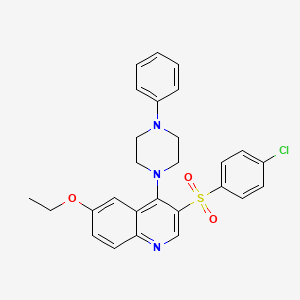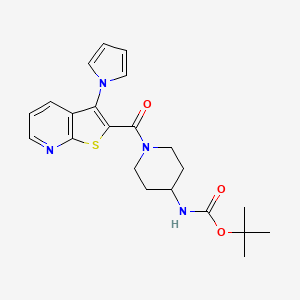
5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid” is a versatile material used in scientific research. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Synthesis Analysis
The synthesis of triazole compounds, which include “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis
Triazole compounds, including “this compound”, contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
Pyrazole nucleus, a part of “this compound”, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Scientific Research Applications
Synthesis of Triazole-based Scaffolds
- 5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule related to the 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid, has been utilized in the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold. These compounds are significant due to their potential as turn inducers and HSP90 inhibitors, with applications in drug development (Ferrini et al., 2015).
Tautomerism Studies
- Research on the tautomerism of similar compounds, such as 1,2,3‐triazole and 3(5)‐methylpyrazole, provides insights into the stability and behavior of these molecules in different environments. Understanding tautomerism is crucial for the development of pharmaceuticals and advanced materials (Catalán et al., 1989).
Synthesis of Biologically Active Substances
- The synthesis of S-derivatives of related triazole compounds has been explored for their potential as biologically active substances. These studies focus on the creation of new drugs and involve complex synthetic methods, including microwave activation and molecular docking (Fedotov & Hotsulia, 2021).
Corrosion Inhibition
- Certain triazole derivatives have been investigated for their efficiency in inhibiting corrosion of metals in acidic media. These studies are vital for industrial applications, where corrosion resistance is crucial (Lagrenée et al., 2002).
Antitumor and Antimicrobial Activities
- Enaminones derived from pyrazoles, closely related to the compound , have been synthesized and tested for antitumor and antimicrobial activities. Such research contributes to the development of new therapeutic agents (Riyadh, 2011).
General Synthesis Methods
- Research into general methods for synthesizing triazoles is crucial for creating a diverse range of these compounds, which can be tailored for various scientific and industrial applications (Castanedo et al., 2011).
Mechanism of Action
Target of Action
Triazole compounds, such as 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
The mode of action of triazole compounds is often attributed to their ability to bind to various enzymes and receptors This binding can alter the function of these targets, leading to changes in cellular processes
Biochemical Pathways
Triazole compounds can affect various biochemical pathways due to their broad-spectrum biological activities . .
properties
IUPAC Name |
5-methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-7(8(14)15)11-13(10-5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWMKHFDAZRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)
![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2878061.png)
![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)



![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)